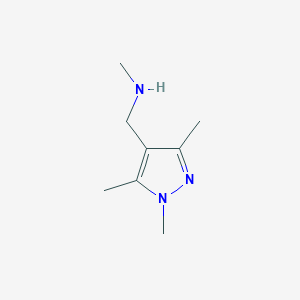

N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

Description

Historical Context of Pyrazole Chemistry

The foundation of pyrazole chemistry traces back to the pioneering work of German chemist Ludwig Knorr, who first coined the term "pyrazole" in 1883. This nomenclature emerged from Knorr's groundbreaking research involving the condensation of acetoacetic ester with phenylhydrazine, leading to the first known 5-pyrazolone compound. Subsequently, Emil Buchner made another crucial contribution to pyrazole chemistry in 1889 by synthesizing pyrazole itself through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. Hans von Pechmann further advanced the field in 1898 by developing a classical method for pyrazole synthesis from acetylene and diazomethane.

The evolution of pyrazole chemistry accelerated throughout the 20th century, with researchers recognizing the vast potential of this heterocyclic framework. The discovery of 1-pyrazolyl-alanine from watermelon seeds in 1959 marked the identification of the first natural pyrazole compound, establishing the biological relevance of these structures. The development of the Knorr pyrazole synthesis became a cornerstone methodology, enabling the systematic preparation of substituted pyrazoles through the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives. This historical progression laid the groundwork for the sophisticated pyrazole derivatives, including this compound, that are studied today.

Classification Within Heterocyclic Chemistry

This compound belongs to the pyrazole class of heterocyclic compounds, characterized by a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. This structural arrangement places pyrazoles within the broader category of azoles, specifically as 1,2-diazoles. The heterocyclic nature arises from the incorporation of heteroatoms, primarily nitrogen in this case, within the cyclic structure.

The compound exhibits the fundamental properties characteristic of pyrazoles, including amphiprotic behavior due to the presence of both pyrrole-like acidic nitrogen and pyridine-like basic nitrogen atoms. This dual functionality enables pyrazoles to act as both proton donors and acceptors, contributing to their versatility in chemical transformations. The specific substitution pattern of this compound, featuring methyl groups at positions 1, 3, and 5 of the pyrazole ring, along with an N-methylaminomethyl substituent at position 4, represents a highly functionalized example within this chemical class.

Table 1: Structural Classification of this compound

| Classification Level | Category | Specific Features |

|---|---|---|

| Primary | Heterocyclic Compound | Contains nitrogen heteroatoms in ring structure |

| Secondary | Azole | Five-membered ring with nitrogen atoms |

| Tertiary | Pyrazole (1,2-Diazole) | Two adjacent nitrogen atoms in ring |

| Quaternary | Substituted Pyrazole | Multiple methyl substituents and aminomethyl group |

| Molecular Formula | C₈H₁₅N₃ | Contains 8 carbon, 15 hydrogen, 3 nitrogen atoms |

Relationship to Parent Compound (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

The parent compound (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine serves as the structural foundation from which this compound is derived through selective N-methylation. The parent compound possesses the molecular formula C₇H₁₃N₃ and a molecular weight of 139.2 grams per mole, making it lighter than its N-methylated derivative by exactly one methyl group. Both compounds share the core 1,3,5-trimethylpyrazole framework with an aminomethyl substituent at the 4-position, but differ in the methylation state of the exocyclic amine functionality.

The transformation from parent to derivative represents a strategic modification that affects both the electronic and steric properties of the molecule. The N-methylation increases the molecular weight from 139.2 to 153.22 grams per mole, while simultaneously altering the hydrogen bonding capacity of the amine group. This structural relationship is exemplified in the various salt forms available for both compounds, with the parent compound existing as a hydrochloride salt with molecular formula C₇H₁₄ClN₃ and molecular weight 175.66 grams per mole.

Table 2: Comparative Analysis of Parent and Derivative Compounds

| Parameter | Parent Compound | N-methylated Derivative |

|---|---|---|

| IUPAC Name | (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine | This compound |

| Molecular Formula | C₇H₁₃N₃ | C₈H₁₅N₃ |

| Molecular Weight | 139.2 g/mol | 153.22 g/mol |

| CAS Number | 352018-93-0 | 514816-08-1 |

| Hydrochloride Salt MW | 175.66 g/mol | Data not specified |

| Primary Amine | Yes | No (Secondary amine) |

Scientific Significance in Chemical Research

This compound occupies a prominent position in contemporary chemical research due to its representation of advanced heterocyclic modification strategies and its potential as a synthetic intermediate. The compound demonstrates the sophisticated level of functionalization achievable within pyrazole chemistry, incorporating multiple methyl substituents alongside selective amine alkylation. Research databases indicate sustained scientific interest, with the compound's entry creation dating to 2014 and recent modifications as late as 2025, suggesting ongoing research applications.

The scientific significance extends beyond its structural complexity to encompass its role as a model compound for understanding N-alkylation reactions in heterocyclic systems. The successful synthesis and isolation of this compound, available in salt forms such as the oxalate hydrate variant with molecular weight 261.28 grams per mole, demonstrates advanced purification and stabilization techniques. The availability of multiple salt forms, including hydrochloride and oxalate derivatives, indicates the compound's utility in diverse research contexts requiring different solubility and stability profiles.

Recent synthetic methodologies have highlighted the importance of such methylated pyrazole derivatives in the development of novel chemical entities. The compound serves as an example of metal-ligand cooperation in chemical transformations, where the pyrazole framework can participate in bifunctional reactivity patterns. Research has shown that protic pyrazoles, from which this methylated derivative stems, exhibit versatile ligand behavior in materials chemistry and homogeneous catalysis applications. The systematic methylation pattern present in this compound provides insights into electronic modulation strategies within heterocyclic frameworks, contributing to the broader understanding of structure-activity relationships in pyrazole chemistry.

Properties

IUPAC Name |

N-methyl-1-(1,3,5-trimethylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-6-8(5-9-3)7(2)11(4)10-6/h9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBORGGVCQYVMEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342191 | |

| Record name | N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514816-08-1 | |

| Record name | N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrazole Ring Construction

The pyrazole ring bearing methyl groups at positions 1, 3, and 5 is typically synthesized through condensation reactions involving hydrazines and appropriate diketones or α,β-unsaturated carbonyl compounds. This step is well-established in heterocyclic chemistry and yields the 1,3,5-trimethylpyrazole scaffold with high regioselectivity.

Introduction of the N-methylaminomethyl Group

The key functionalization involves attaching the N-methylaminomethyl group at the 4-position of the pyrazole ring. This is commonly achieved by:

- Reacting 1,3,5-trimethylpyrazole-4-carbaldehyde or a related intermediate with methylamine and formaldehyde (a Mannich-type reaction) under controlled conditions, leading to the formation of the N-methylaminomethyl substituent.

- Alternatively, direct alkylation of the pyrazole ring with chloromethylmethylamine derivatives under basic conditions can be employed.

A representative synthesis reported involves stirring this compound with sulfonyl chlorides to generate sulfonamide derivatives, indicating the availability of the amine for further functionalization.

Detailed Preparation Procedure Example

A typical laboratory-scale preparation reported includes the following:

Reaction Conditions and Optimization

- Temperature: Mild heating (60–75°C) is sufficient to drive the Mannich-type reaction without decomposing the pyrazole ring.

- Solvent: Absolute ethanol or methanol is commonly used for solubility and reaction efficiency.

- Purification: Chromatographic methods using chloroform/methanol mixtures are effective for isolating pure product.

- Workup: Washing with aqueous sodium bicarbonate and acid solutions removes impurities and unreacted reagents.

Industrial and Scale-Up Considerations

Industrial synthesis may leverage continuous flow reactors to optimize reaction time and yield, with automated monitoring of parameters such as temperature, pH, and reagent feed rates. The process emphasizes:

- High purity of starting materials.

- Controlled reaction times to maximize yield and minimize by-products.

- Efficient solvent recovery and recycling.

- Use of catalytic systems to enhance selectivity.

Summary Table of Preparation Methods

| Preparation Aspect | Methodology | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Pyrazole ring synthesis | Condensation of hydrazine with diketones or α,β-unsaturated carbonyls | Hydrazine, diketone | Catalytic, mild heating | High | Standard heterocyclic synthesis |

| Mannich-type functionalization | Reaction with methylamine and paraformaldehyde | Methylamine·HCl, paraformaldehyde | 60–75°C, ethanol solvent | 38–82% | Key step for N-methylaminomethyl group |

| Alternative alkylation | Alkylation with chloromethylmethylamine derivatives | Alkyl halides, base | Room temp to mild heating | Variable | Less common route |

| Purification | Flash chromatography | Chloroform/methanol | Ambient temperature | - | Essential for product isolation |

Research Findings and Analytical Data

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of methyl groups at the 1,3,5 positions and the N-methylaminomethyl substituent, with characteristic singlets in the 1H NMR spectrum around δ 2.0–2.6 ppm and methylene protons near δ 4.0 ppm.

- High-resolution mass spectrometry (HRMS) matches the expected molecular ion peak for C8H15N3 (Molecular weight ~153.22 g/mol).

- Melting points reported range around 72–74°C for purified samples, indicating consistent compound identity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic reagents like halides and alkoxides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted pyrazole compounds.

Scientific Research Applications

Medicinal Chemistry

N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine has shown potential in the development of pharmaceuticals due to its ability to interact with biological systems.

Case Study: Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. A study demonstrated that modifications on the pyrazole ring can enhance cytotoxicity against various cancer cell lines. The incorporation of the N-methyl group was found to improve bioavailability and efficacy in preclinical models .

Agricultural Chemistry

The compound is also investigated for its role as a pesticide or herbicide. Its structure allows it to act effectively against specific pests while being less harmful to non-target organisms.

Case Study: Pesticide Development

In a study focused on the synthesis of novel pyrazole derivatives, it was found that certain modifications led to increased insecticidal activity against common agricultural pests. The N-methyl substitution was crucial for enhancing the binding affinity to pest enzymes .

Materials Science

In materials science, this compound is explored for its potential use in synthesizing novel polymers and coordination compounds.

Case Study: Coordination Chemistry

Research has shown that this compound can form stable complexes with transition metals, which are useful in catalysis and material synthesis. The unique electronic properties imparted by the pyrazole ring allow for applications in electronic materials .

Data Tables

Mechanism of Action

The mechanism of action of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Impact of Substituents on Reactivity and Bioactivity

- Steric Effects : Bulky groups (e.g., tert-butyl in B3) reduce reactivity in nucleophilic substitutions but improve metabolic stability .

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in trifluoromethyl derivatives) enhance electrophilic reactivity and binding affinity to targets like enzymes .

- Lipophilicity : Benzyl or allyl groups increase logP values, affecting membrane permeability and bioavailability .

Biological Activity

N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine (commonly referred to as the compound ) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 153.229 g/mol . The presence of the trimethyl groups on the pyrazole ring enhances its lipophilicity, potentially affecting its pharmacokinetic properties.

Antiproliferative Effects

Research has highlighted the antiproliferative activity of various pyrazole derivatives, including those similar to this compound. For instance, a study on related compounds demonstrated significant cytotoxic effects against several cancer cell lines. The selectivity index of these compounds was notably high, indicating lower toxicity to normal cells compared to cancer cells .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | HEL | 1.00 | >25 |

| Compound B | Vero | >25 | - |

| This compound | TBD | TBD | TBD |

The mechanism through which this compound exerts its biological effects may involve inhibition of specific enzymes or pathways critical for cell proliferation. For example, related studies have focused on the inhibition of N-myristoyltransferase (NMT), an enzyme implicated in various parasitic infections such as leishmaniasis. Compounds that inhibit NMT show promise as therapeutic agents due to their ability to disrupt lipid modifications necessary for parasite survival .

Case Study: Inhibition of N-myristoyltransferase

In a focused screening study involving pyrazole derivatives, several compounds were identified as potent inhibitors of Leishmania NMT. These inhibitors displayed varying degrees of selectivity over human enzymes but highlighted the potential for pyrazole-based compounds in treating parasitic diseases .

Table 2: Inhibitory Potency Against NMT

| Compound Name | Inhibition (%) at 1 µM | Selectivity Over Human Enzyme |

|---|---|---|

| Compound 1 | >90 | Low |

| Compound 2 | ~10-fold | Moderate |

Q & A

Q. What are the standard synthetic routes for N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine, and how is purity ensured?

The compound is typically synthesized via alkylation or sulfonylation reactions. For example, it reacts with sulfonyl chlorides (e.g., dansyl chloride) under mild conditions in ethanol or toluene to form fluorescent derivatives, yielding 33–59% after purification by chromatography . Purity is confirmed via high-resolution mass spectrometry (HRMS-ESI) and NMR (¹H, ¹³C) to validate structural integrity. For instance, δ 2.01–3.67 ppm in ¹H NMR confirms methyl and pyrazole protons .

Q. How is the compound characterized structurally, and what analytical methods are prioritized?

Structural characterization relies on:

- NMR spectroscopy : Chemical shifts (e.g., pyrazole methyl groups at δ 2.01–2.63 ppm) and coupling constants confirm regiochemistry .

- HRMS-ESI : Exact mass analysis (e.g., [M+H]⁺ = 386.1759 for dansyl derivatives) ensures molecular formula accuracy .

- X-ray crystallography : While not directly reported for this compound, SHELX software is widely used for small-molecule refinement, suggesting potential applicability for crystallographic studies .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Limited stability data are available, but related pyrazole derivatives are noted to be chemically stable under recommended storage (dry, inert atmosphere). Decomposition risks under extreme temperatures or light exposure are inferred from similar compounds, requiring storage at 2–8°C in amber vials .

Advanced Research Questions

Q. How can this compound be functionalized for applications in fluorescent probes or bioimaging?

The primary amine group enables derivatization via sulfonylation or alkylation. For example, dansyl chloride reacts with the amine to form N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-5-dimethylamino-1-naphthalenesulfonamide (EH-DF), a blue-green fluorescent probe. This derivative’s λ max = 298 nm (UV-Vis) and fluorescence properties make it suitable for tracking biological interactions .

Q. What role does this compound play in medicinal chemistry, particularly in target validation?

While direct pharmacological data are scarce, structurally related pyrazole derivatives show antileishmanial, antimalarial, and enzyme inhibitory activities. For example, 2-chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide (a close analog) is used in proteomics to study protein interactions, suggesting potential for target engagement assays . Computational docking studies could predict binding to enzymes like 11β-hydroxysteroid dehydrogenase .

Q. How do steric and electronic effects of the 1,3,5-trimethylpyrazole moiety influence reactivity?

The trimethylpyrazole group provides steric hindrance, directing regioselectivity in reactions. For instance, sulfonylation occurs preferentially at the primary amine due to decreased nucleophilicity at the methylated pyrazole nitrogen. This is critical for designing derivatives with tailored electronic properties (e.g., dansyl probes) .

Q. What computational methods are recommended to model interactions involving this compound?

Density Functional Theory (DFT) can optimize geometry and predict electronic properties. Molecular dynamics simulations may elucidate interactions with biological targets (e.g., proteins or DNA), leveraging software like Gaussian or GROMACS. Parameters should account for the compound’s log Pow (partition coefficient) and hydrogen-bonding capacity .

Methodological and Safety Considerations

Q. What safety protocols are essential when handling this compound in synthetic workflows?

- Personal protective equipment (PPE) : Use P95 respirators for dust control and nitrile gloves to prevent dermal exposure .

- Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts (e.g., HCl from acyl chloride reactions) .

- Waste disposal : Neutralize acidic/basic residues before disposal via licensed hazardous waste services .

Q. How can researchers address contradictory or absent toxicity data for this compound?

Perform in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) as preliminary screens. Cross-reference with structurally similar compounds: For example, IARC and ACGIH classify no carcinogenic risk for analogs, but acute toxicity (LD50) should be determined via OECD Guideline 423 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.